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Compound of Interest

Compound Name: Cyclohexanecarbonyl chloride

Cat. No.: B031017 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for cyclohexanecarbonyl chloride. Designed for

researchers, scientists, and professionals in drug development, this document details the

characteristic spectral features of the compound, outlines experimental protocols for data

acquisition, and presents the information in a clear, structured format for ease of reference and

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The NMR spectroscopic data provides detailed information about the hydrogen and carbon

framework of the cyclohexanecarbonyl chloride molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclohexanecarbonyl chloride was acquired in deuterated

chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm) Multiplicity
Coupling Constants

(J) in Hz

H-α 2.735 Multiplet
J(A,E)=11.0 Hz,

J(A,B)=3.7 Hz

H-β (axial) 2.091 Multiplet

H-γ (axial) 1.799 Multiplet

H-δ (axial/equatorial) 1.66 Multiplet

H-γ (equatorial) 1.31 Multiplet

H-β (equatorial) 1.26 Multiplet

Data sourced from ChemicalBook.[1][2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The following

data represents predicted chemical shifts.

Assignment Predicted Chemical Shift (ppm)

C=O 175.5

C-α 58.5

C-β 30.0

C-δ 26.0

C-γ 25.5

Note: Experimentally obtained ¹³C NMR data for cyclohexanecarbonyl chloride is available

on platforms such as SpectraBase but requires a subscription for full access.

Infrared (IR) Spectroscopy Data
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The IR spectrum of cyclohexanecarbonyl chloride highlights the key functional groups

present in the molecule. The spectrum is characterized by a strong carbonyl absorption and

various C-H stretching and bending vibrations.

Wavenumber (cm⁻¹) Intensity Assignment

2935 Strong C-H stretch (cyclohexane ring)

2860 Strong C-H stretch (cyclohexane ring)

1800 Strong C=O stretch (acid chloride)

1450 Medium CH₂ bend (cyclohexane ring)

955 Medium C-C stretch

895 Medium C-Cl stretch

Note: The IR data is interpreted from the gas-phase spectrum available on the NIST WebBook.

[3][4]

Experimental Protocols
The following sections detail the standardized methodologies for acquiring NMR and IR spectra

for a liquid sample such as cyclohexanecarbonyl chloride.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 10-20 mg of cyclohexanecarbonyl chloride is accurately weighed and

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry

vial.

An internal standard, such as tetramethylsilane (TMS), is added to the solution for chemical

shift referencing.

The solution is then transferred into a clean 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):
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The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters

include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single

lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger

number of scans are generally required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

The acquired Free Induction Decay (FID) is then Fourier transformed to generate the NMR

spectrum.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol
Sample Preparation and Data Acquisition:

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum is collected.

A small drop of neat cyclohexanecarbonyl chloride is placed directly onto the surface of

the ATR crystal.

The sample is brought into firm contact with the crystal using a pressure clamp to ensure

good optical contact.

The infrared spectrum is recorded by co-adding a number of scans (typically 16 or 32) at a

resolution of 4 cm⁻¹.

After the measurement, the sample is carefully removed, and the ATR crystal is cleaned

thoroughly.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the acquisition and analysis of

spectroscopic data for a chemical compound like cyclohexanecarbonyl chloride.
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Workflow for Spectroscopic Data Acquisition and Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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